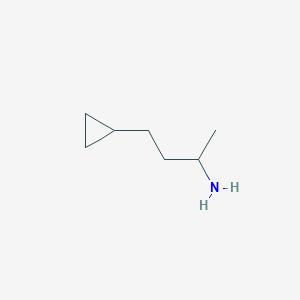

4-Cyclopropylbutan-2-amine

Overview

Description

Synthesis Analysis

The synthesis of amines, such as 4-Cyclopropylbutan-2-amine, often involves the reduction of nitriles or amides and nitro compounds. Other reactions include SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and reductive amination of aldehydes or ketones .Molecular Structure Analysis

The IUPAC name for this compound is 3-cyclopropyl-1-methylpropylamine . The InChI code for this compound is 1S/C7H15N/c1-6(8)2-3-7-4-5-7/h6-7H,2-5,8H2,1H3 .Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications

Catalyst for Reductive Amination

4-Cyclopropylbutan-2-amine is a valuable chemical in synthesizing amines, crucial for producing natural products and medicines. A study demonstrated the use of Ru/Nb2O5 catalysts in the reductive amination of cyclopentanone, achieving high yields of cyclopentylamine, a closely related compound, under mild conditions. This process highlights the potential for synthesizing cyclopropylbutan-2-amine derivatives in the pharmaceutical and cosmetic industries (Guo et al., 2019).

Strain-Release Heteroatom Functionalization

In the context of drug discovery, strain-release heteroatom functionalization has been utilized for installing small, strained ring systems, such as cyclopropyl groups, into lead compounds. This technique, which involves the reaction of spring-loaded strained bonds with amines, offers a versatile approach for the modification of pharmaceuticals, potentially including compounds related to this compound. The methodology facilitates the stereospecific "cyclopentylation" of amines and other heteroatoms, revealing its significance in medicinal chemistry (Lopchuk et al., 2017).

Synthesis of Amine Derivatives

A study focused on synthesizing 2(2-Tetrahydropyranylthio) methyl cyclopropyl amines, showing the potential for producing amine derivatives with this compound. These compounds, characterized by their potential as free radical scavengers, underscore the broader applicability of cyclopropylbutan-2-amine in developing treatments for diseases associated with free radical damage (Muhi-Eldeen & Hassan, 2017).

Allylic Substitution and Catalysis

The application of palladium-tetraphosphine catalysis in allylic amination, demonstrating high yields and turnover numbers, suggests the potential for cyclopropylbutan-2-amine in catalytic processes. This method could be extended to synthesize amines, including cyclopropylbutan-2-amine derivatives, in water, highlighting an environmentally friendly approach to amine synthesis (Feuerstein et al., 2001).

Safety and Hazards

Future Directions

While specific future directions for 4-Cyclopropylbutan-2-amine are not mentioned in the search results, it’s worth noting that amine-based materials, such as this compound, show significant promise in efficiently capturing CO2 from various gaseous streams . This suggests potential future directions in the field of carbon capture and storage.

Mechanism of Action

Target of Action

Amines can interact with a variety of biological targets, including receptors, enzymes, and ion channels . The specific target would depend on the structure of the amine and the biological system in which it is present.

Mode of Action

The interaction of amines with their targets often involves the formation of ionic or hydrogen bonds, due to the presence of the amine group. This can lead to changes in the conformation or activity of the target, which can then influence biological processes .

Biochemical Pathways

Amines can be involved in numerous biochemical pathways. For example, they can act as neurotransmitters, influencing signal transmission in the nervous system. They can also be involved in metabolic pathways, such as those involving the synthesis or degradation of amino acids .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of amines can vary widely depending on their specific structure and the route of administration. Some amines can cross cell membranes easily, while others may require specific transporters .

Result of Action

The molecular and cellular effects of amines can be diverse, ranging from changes in cell signaling and metabolic activity to alterations in cell growth and survival. The specific effects would depend on the nature of the amine and its target .

Action Environment

The action, efficacy, and stability of amines can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For example, the protonation state of the amine group can change with pH, which can influence its ability to interact with its target .

Properties

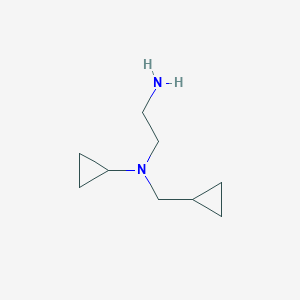

IUPAC Name |

4-cyclopropylbutan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-6(8)2-3-7-4-5-7/h6-7H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPKQABTMNSWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(morpholin-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1523918.png)

![2,2,2-trifluoroethyl N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)carbamate](/img/structure/B1523927.png)